molecular formula C10H8NNaO7S2 B15179846 Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate CAS No. 40492-13-5

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate

Cat. No.: B15179846
CAS No.: 40492-13-5
M. Wt: 341.3 g/mol
InChI Key: MFDYBCJRGXYPBN-UHFFFAOYSA-M
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Description

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate is a chemical compound with the molecular formula C10H9NO7S2Na. It is a derivative of naphthalene, characterized by the presence of amino, hydroxyl, and sulfonate groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate typically involves the sulfonation of naphthalene followed by nitration, reduction, and neutralization steps. Here is a general outline of the synthetic route:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonate groups enhance its solubility in aqueous environments. These interactions facilitate its use in staining and as a reagent in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,6-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain industrial and research applications .

Properties

CAS No.

40492-13-5

Molecular Formula

C10H8NNaO7S2

Molecular Weight

341.3 g/mol

IUPAC Name

sodium;8-amino-1-hydroxy-5-sulfonaphthalene-2-sulfonate

InChI

InChI=1S/C10H9NO7S2.Na/c11-6-2-4-7(19(13,14)15)5-1-3-8(20(16,17)18)10(12)9(5)6;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

MFDYBCJRGXYPBN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)N)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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